

# An In-Depth Technical Guide to the Molecular Structure of cis-4-Decene

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## Compound of Interest

Compound Name: 4-Decene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of **cis-4-Decene** (also known as (Z)-dec-4-ene). The information is curated to be a valuable resource for professionals in research, science, and drug development, with a focus on detailed data presentation, experimental methodologies, and structural visualization.

## Molecular Identity and Physicochemical Properties

**cis-4-Decene** is an unsaturated hydrocarbon with the chemical formula  $C_{10}H_{20}$ . It belongs to the alkene family, characterized by a carbon-carbon double bond. The "cis" or "Z" designation indicates that the alkyl groups attached to the double bond are on the same side, influencing its molecular geometry and physical properties.<sup>[1][2]</sup>

Table 1: General and Physicochemical Properties of **cis-4-Decene**

Property	Value	Source
IUPAC Name	(Z)-dec-4-ene	[2]
Synonyms	cis-4-Decene, (Z)-4-C <sub>10</sub> H <sub>20</sub>	[2]
CAS Number	19398-88-0	[2]
Molecular Formula	C <sub>10</sub> H <sub>20</sub>	[2]
Molecular Weight	140.27 g/mol	[2]
Boiling Point	Data not available	
Density	Data not available	
Rotatable Bond Count	6	[2]
Complexity	72.1	[2]
LogP (Octanol-Water Partition Coefficient)	4.7	[2]
Kovats Retention Index (Standard non-polar)	982.2 - 994	[2]

## Molecular Geometry

While experimentally determined crystal structure data for **cis-4-Decene** is not readily available, its molecular geometry can be accurately predicted using computational chemistry methods and inferred from the well-established principles of alkene structure. The presence of the cis double bond introduces a rigid kink in the carbon chain.

Table 2: Predicted Bond Lengths and Angles for **cis-4-Decene**

Bond/Angle	Type	Predicted Value
C4=C5	C=C double bond	~1.34 Å
C3-C4, C5-C6	C-C single bond adjacent to double bond	~1.50 Å
Other C-C	C-C single bond	~1.54 Å
C=C-H	Vinyl C-H bond	~1.08 Å
Other C-H	Aliphatic C-H bond	~1.09 Å
∠C3-C4=C5	Bond angle around sp <sup>2</sup> carbon	~125°
∠H-C4=C5	Bond angle around sp <sup>2</sup> carbon	~120°
∠C-C-C	Bond angle in alkyl chain	~109.5°

Note: These are typical values for cis-alkenes and may vary slightly in the actual molecule.

## Synthesis of cis-4-Decene

A common and effective method for the stereoselective synthesis of cis-alkenes is the Wittig reaction. This reaction involves the treatment of a phosphonium ylide with an aldehyde or ketone. To synthesize cis-**4-Decene**, a suitable phosphonium ylide would be reacted with an appropriate aldehyde.

## Experimental Protocol: Wittig Reaction for cis-Alkene Synthesis

This protocol provides a general framework for the synthesis of a cis-alkene via the Wittig reaction. Specific quantities and reaction conditions may need to be optimized for the synthesis of cis-**4-Decene**.

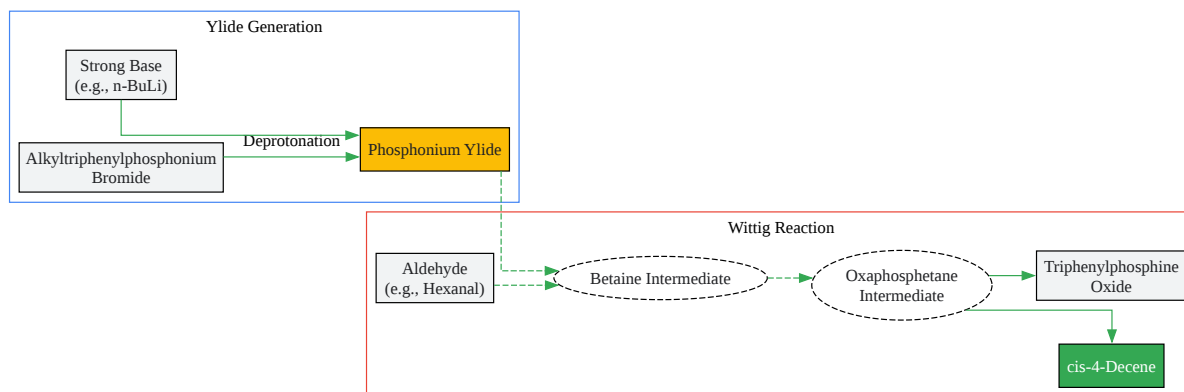
Materials:

- Appropriate alkyltriphenylphosphonium bromide
- Strong base (e.g., n-butyllithium or sodium hydride)

- Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO))
- Appropriate aldehyde (e.g., hexanal for the synthesis of **cis-4-decene**)
- Apparatus for anhydrous reactions (e.g., oven-dried glassware, inert atmosphere)

Procedure:

- **Ylide Generation:** In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the alkyltriphenylphosphonium bromide in the anhydrous solvent.
- Cool the suspension to a low temperature (e.g., 0 °C or -78 °C, depending on the base and solvent).
- Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.
- **Wittig Reaction:** To the freshly prepared ylide, slowly add a solution of the aldehyde in the same anhydrous solvent.
- Allow the reaction mixture to warm to room temperature and stir for a specified time (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
- Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
- Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the cis-alkene.



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Wittig reaction pathway for cis-alkene synthesis.

## Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of **cis-4-Decene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

$^1\text{H}$  NMR:

- **Vinylic Protons ( $=\text{C-H}$ ):** The protons directly attached to the double bond are expected to resonate in the downfield region, typically around  $\delta$  5.3-5.5 ppm. Due to the cis configuration,

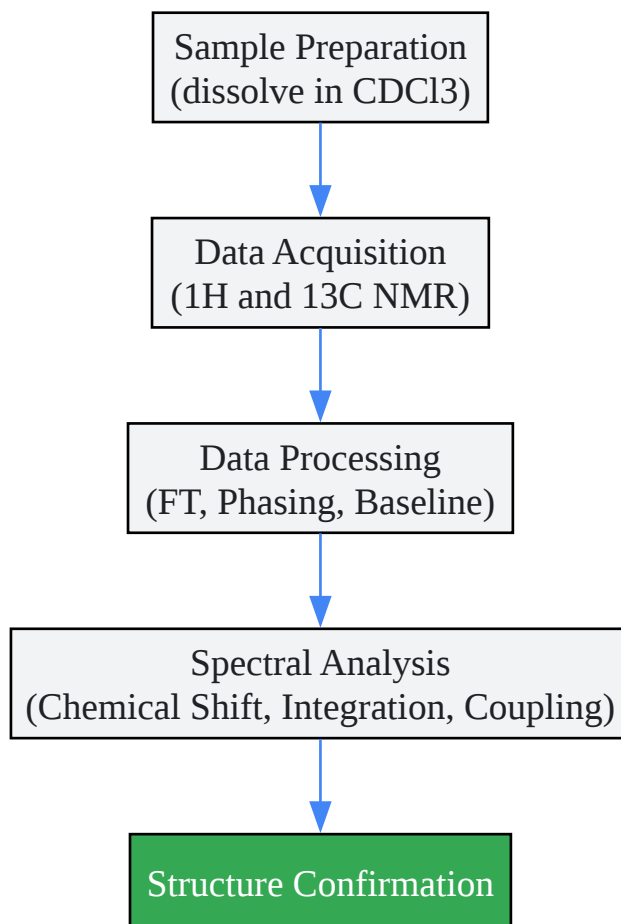
the coupling constant ( $^3J$ ) between these protons would be in the range of 6-12 Hz.[3] These signals will appear as multiplets due to coupling with the adjacent methylene protons.

- **Allylic Protons (-CH<sub>2</sub>-C=):** The protons on the carbons adjacent to the double bond (C3 and C6) will appear at approximately  $\delta$  2.0-2.1 ppm. These signals will be multiplets due to coupling with both the vinylic protons and the protons on the next carbon in the chain.
- **Alkyl Protons (-CH<sub>2</sub>-):** The remaining methylene protons in the alkyl chains will resonate further upfield, typically in the range of  $\delta$  1.2-1.4 ppm.
- **Methyl Protons (-CH<sub>3</sub>):** The terminal methyl protons will appear as a triplet at around  $\delta$  0.9 ppm.

#### <sup>13</sup>C NMR:

- **Vinylic Carbons (=C):** The sp<sup>2</sup> hybridized carbons of the double bond are expected to have chemical shifts in the range of  $\delta$  120-135 ppm.[4]
- **Allylic Carbons (-CH<sub>2</sub>-C=):** The carbons adjacent to the double bond will resonate at approximately  $\delta$  25-30 ppm.
- **Alkyl Carbons (-CH<sub>2</sub>-):** The other sp<sup>3</sup> hybridized carbons in the chain will appear at various shifts in the upfield region.
- **Methyl Carbon (-CH<sub>3</sub>):** The terminal methyl carbon will have a chemical shift of around  $\delta$  14 ppm.
- **Sample Preparation:** Dissolve a small amount of purified **cis-4-Decene** (typically 5-10 mg) in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in an NMR tube.
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer. For <sup>13</sup>C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
- **Analysis:** Integrate the <sup>1</sup>H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific

protons and carbons in the molecule.



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General workflow for NMR analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **cis-4-Decene**, the key absorptions are related to the C=C double bond and the C-H bonds.

Table 3: Characteristic IR Absorptions for **cis-4-Decene**

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
=C-H	Stretching	3000-3100	Medium
C-H (sp <sup>3</sup> )	Stretching	2850-2960	Strong
C=C	Stretching	~1650	Weak to Medium
=C-H	Bending (out-of-plane)	~700-730	Strong, Broad

The C=C stretching absorption for a cis-disubstituted alkene is often weak. The out-of-plane bending for a cis-alkene is a characteristic broad and strong band.<sup>[5][6]</sup>

- **Sample Preparation:** For a liquid sample like cis-**4-Decene**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
- **Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

For cis-**4-Decene** (molecular weight 140.27 g/mol), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z 140. The fragmentation pattern of long-chain alkenes is complex and can involve cleavage at various points along the alkyl chain, as well as rearrangements. Common fragments would arise from the loss of alkyl radicals. Allylic cleavage, the breaking of the bond adjacent to the double bond, is a favorable fragmentation pathway for alkenes.

GC-MS is a powerful technique for separating and identifying components of a mixture. For a purified sample of **cis-4-Decene**, it provides the mass spectrum for identification.

- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating hydrocarbon isomers.[7]
  - Injector Temperature: Typically set around 250 °C.
  - Oven Temperature Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 200 °C) is used to ensure good separation.
  - Carrier Gas: Helium is commonly used as the carrier gas.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 30-200).
- Sample Injection: Inject a dilute solution of **cis-4-Decene** in a volatile solvent (e.g., hexane or dichloromethane) into the GC.
- Data Analysis: The GC will separate the compound based on its retention time. The mass spectrometer will record the mass spectrum of the compound as it elutes from the column. The resulting mass spectrum can be compared to a library of known spectra for confirmation.



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Simplified workflow of a GC-MS experiment.

This comprehensive guide provides foundational knowledge and detailed protocols relevant to the molecular structure and characterization of **cis-4-Decene**. The provided data and methodologies can be readily applied by researchers and scientists in their respective fields.

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